molecular formula C16H13NO2 B12901912 Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- CAS No. 3672-51-3

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B12901912
CAS No.: 3672-51-3
M. Wt: 251.28 g/mol
InChI Key: KKOXXKHZBQIPJF-UHFFFAOYSA-N
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Description

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- is a heterocyclic compound that features an isoxazole ring substituted with a 4-methoxyphenyl group at the 5-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzohydroxamic acid with phenylacetylene in the presence of a base, such as potassium carbonate, and a catalyst, such as copper(I) iodide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s ability to induce apoptosis and arrest the cell cycle in cancer cells is attributed to its interaction with key regulatory proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(3-Fluoro-4-methoxyphenyl)isoxazole

Uniqueness

Isoxazole, 5-(4-methoxyphenyl)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability in various applications .

Properties

CAS No.

3672-51-3

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17-19-16)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

KKOXXKHZBQIPJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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